(Z)-ethyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a brominated indole moiety, a thienyl group, and a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Thiazolopyrimidine Core Construction: The thiazolopyrimidine core is constructed through a cyclization reaction involving a thioamide and a suitable aldehyde or ketone.
Coupling Reactions: The brominated indole and the thiazolopyrimidine core are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the indole moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
ETHYL 2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
ETHYL 2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared with other similar compounds, such as:
- 5-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
- (2E)-2-[5-BROMO-1-(4-METHYLBENZYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE][1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H16BrN3O4S2 |
---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H16BrN3O4S2/c1-3-30-21(29)15-10(2)24-22-26(17(15)14-5-4-8-31-14)20(28)18(32-22)16-12-9-11(23)6-7-13(12)25-19(16)27/h4-9,17H,3H2,1-2H3,(H,25,27)/b18-16- |
InChI Key |
QOVGQKYTIPTBIC-VLGSPTGOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/4\C5=C(C=CC(=C5)Br)NC4=O)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=C4C5=C(C=CC(=C5)Br)NC4=O)S2)C |
Origin of Product |
United States |
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